molecular formula C7H3Cl2FO2 B1298549 2,4-Dichloro-5-fluorobenzoic acid CAS No. 86522-89-6

2,4-Dichloro-5-fluorobenzoic acid

Cat. No. B1298549
CAS RN: 86522-89-6
M. Wt: 209 g/mol
InChI Key: KZCWJHUTTSVCRO-UHFFFAOYSA-N
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Patent
US04985588

Procedure details

Namely, 2,4-dichloro-5-fluoroacetophenone is subjected to a haloform reaction in a 12% sodium hypophosphite aqueous solution to obtain 2,4-dichloro-5-fluorobenzoic acid. Then, this benzoic acid is reacted with an alcohol or with a phenol in the presence of an acid catalyst to obtain the above-mentioned fluorine-containing benzoate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
haloform
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[C:2]([C:4]1[C:9]([Cl:10])=[CH:8][C:7]([Cl:11])=[C:6]([F:12])[CH:5]=1)=[O:3].[PH2]([O-])=[O:14].[Na+]>>[Cl:10][C:9]1[CH:8]=[C:7]([Cl:11])[C:6]([F:12])=[CH:5][C:4]=1[C:2]([OH:3])=[O:14] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C1=CC(=C(C=C1Cl)Cl)F
Name
haloform
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[PH2](=O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=C(C(=C1)Cl)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.